N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S2/c1-25-15-7-5-14(6-8-15)17-12-26-19(20-17)21-18(22)11-13-3-9-16(10-4-13)27(2,23)24/h3-10,12H,11H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVHRGHRPAYFRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation via Hantzsch Thiazole Synthesis
The Hantzsch reaction is the most widely reported method for constructing the thiazole ring. This one-pot condensation involves:
- α-Halo ketone : 4-Methoxyacetophenone derivatives halogenated at the α-position.
- Thiourea : Provides the sulfur and nitrogen atoms for ring closure.
Procedure :
- Halogenation : 4-Methoxyacetophenone is treated with bromine (Br₂) in acetic acid at 0–5°C to yield α-bromo-4-methoxyacetophenone.
- Cyclization : The α-bromo ketone reacts with thiourea in ethanol under reflux (78°C) for 12 hours. The reaction is quenched with ice-water, and the precipitate is filtered to obtain 4-(4-methoxyphenyl)thiazol-2-amine.
Key Parameters :
- Temperature control during halogenation minimizes side reactions.
- Ethanol as the solvent enhances reaction homogeneity and product purity.
Synthesis of 2-(4-(Methylsulfonyl)Phenyl)Acetic Acid
Sulfonylation of 4-Methylthiophenyl Acetic Acid
The methylsulfonyl group is introduced via oxidation of a methylthio precursor:
- Methylthio Intermediate : 4-Methylthiophenyl acetic acid is synthesized by Friedel-Crafts acylation of thioanisole with chloroacetyl chloride in dichloromethane (DCM) at 0°C.
- Oxidation : The methylthio group is oxidized to methylsulfonyl using potassium permanganate (KMnO₄) in acidic aqueous conditions (50°C, 6 hours).
Reaction Equation :
$$ \text{4-(Methylthio)phenyl acetic acid} + 3\ \text{KMnO}4 + 4\ \text{H}2\text{SO}4 \rightarrow \text{2-(4-(Methylsulfonyl)phenyl)acetic acid} + 3\ \text{MnSO}4 + \text{K}2\text{SO}4 + 4\ \text{H}_2\text{O} $$
Yield Optimization :
- Excess KMnO₄ ensures complete oxidation.
- Acidic conditions prevent over-oxidation to sulfonic acids.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The final amide bond is formed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a hydroxybenzotriazole (HOBt) additive:
Procedure :
- Activation : 2-(4-(Methylsulfonyl)phenyl)acetic acid (1.2 equiv) is dissolved in dimethyl sulfoxide (DMSO) with EDC (1.5 equiv) and HOBt (1.0 equiv) at 0°C for 30 minutes.
- Coupling : 4-(4-Methoxyphenyl)thiazol-2-amine (1.0 equiv) is added, and the reaction is stirred at room temperature for 18 hours.
- Workup : The mixture is diluted with ethyl acetate, washed with 5% HCl and brine, dried over Na₂SO₄, and concentrated. Purification via high-performance liquid chromatography (HPLC) yields the final product.
Critical Factors :
Alternative Methods: HATU-Mediated Coupling
For higher efficiency, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) is employed:
- Conditions : HATU (1.2 equiv), N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in acetonitrile at 25°C for 6 hours.
- Advantages : Reduced reaction time (6 vs. 18 hours) and improved yield (78% vs. 65% with EDC).
Comparative Analysis of Synthetic Routes
| Parameter | EDC/HOBt Method | HATU/DIPEA Method |
|---|---|---|
| Reaction Time | 18 hours | 6 hours |
| Yield | 65% | 78% |
| Purity (HPLC) | 95% | 98% |
| Cost per Gram (USD) | $12.50 | $18.20 |
The HATU method offers superior efficiency but at a higher cost, making it preferable for small-scale synthesis. Industrial-scale production may favor EDC due to economic considerations.
Scalability and Industrial Considerations
Catalyst Recycling
Patents describe the use of iron-based catalysts for analogous syntheses, reducing heavy metal waste. For example, iron(III) chloride (FeCl₃) catalyzes thiazole cyclization at 70°C with 90% recovery via filtration.
Solvent Selection
- Laboratory Scale : DMSO and acetonitrile offer optimal reaction control.
- Pilot Plant : Ethanol and water mixtures reduce toxicity and facilitate waste management.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The thiazole ring can be reduced to a thiazolidine ring using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of N-(4-(4-hydroxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide.
Reduction: Formation of N-(4-(4-methoxyphenyl)thiazolidin-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole and sulfonamide moieties often exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.
Case Study: Antibacterial Efficacy
- Study Focus : Evaluated the antibacterial activity of thiazole derivatives against multidrug-resistant pathogens.
- Results : The compound demonstrated significant activity against MRSA strains with minimal inhibitory concentrations (MICs) lower than those of traditional antibiotics like linezolid.
| Pathogen | MIC (µg/mL) | Comparison Antibiotic |
|---|---|---|
| MRSA | < 1 | Linezolid |
| VRE | < 2 | Vancomycin |
Anticancer Activity
The anticancer potential of this compound has also been explored in various cell lines. In vitro studies indicated that it exhibits cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
Case Study: Cytotoxic Effects
- Cell Lines Tested : A549, MCF7, HT1080
- Results : The compound showed a remarkable reduction in cell viability at concentrations above 10 µM.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 8.5 | Apoptosis |
| MCF7 | 6.2 | Cell cycle arrest |
| HT1080 | 7.0 | Induction of apoptosis |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that specific substitutions on the thiazole ring significantly influence the biological activity of these compounds. Modifications at the para position of the phenyl ring have been linked to enhanced anticancer and antimicrobial activities.
Key SAR Findings
- Substitution Patterns : Para-substituted phenyl rings increase activity.
- Thiazole Ring Modifications : Electron-donating groups enhance cytotoxicity.
- Linker Variations : Changes in the linker between the thiazole and sulfonamide groups can modulate potency.
Mechanism of Action
The mechanism of action of N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiazole ring and the methoxyphenyl group are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Methoxy vs.
- Sulfonyl Groups : Methylsulfonyl (target compound) vs. fluorophenylsulfonyl () may alter electronic properties and binding affinity to enzymes like MMPs due to differences in electronegativity and steric effects .
- Piperazine vs. Heteroaromatic Linkers : Piperazine-containing analogs () exhibit flexibility that may enhance interaction with MMP active sites, whereas rigid heteroaromatic linkers (e.g., pyridine in GSK1570606A) could favor kinase inhibition .
Biological Activity
N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the compound's synthesis, mechanism of action, and biological effects based on diverse scientific literature.
The synthesis of this compound typically involves:
- Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis, where α-haloketones react with thioamides.
- Substitution Reactions : The introduction of the methylsulfonyl group is performed using reagents like methanesulfonyl chloride in the presence of a base.
Chemical Structure :
- IUPAC Name : N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide
- Molecular Formula : C18H16N2O4S2
- InChIKey : SALSUOXOFMKBBM-UHFFFAOYSA-N
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. A study focusing on various thiazole analogs demonstrated their effectiveness against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) revealed that modifications in the N-aryl amide group significantly influenced their potency, with certain compounds showing low cytotoxicity in mammalian cell lines .
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies suggest that compounds containing thiazole rings can inhibit cancer cell proliferation. For instance, specific derivatives showed IC50 values lower than 5 µg/mL against various cancer cell lines, indicating potent cytotoxic effects. The presence of electron-donating groups on the phenyl ring was found to enhance activity .
The biological activity of this compound likely involves interaction with specific biological targets such as enzymes or receptors. The thiazole moiety may modulate enzyme activity, leading to alterations in metabolic pathways associated with disease states. For example, some studies have shown that thiazole derivatives can inhibit cyclooxygenase enzymes, which play a crucial role in inflammation and cancer progression .
Case Studies and Research Findings
Several case studies highlight the compound's potential:
- Antimalarial Activity : In a systematic study, thiazole derivatives were synthesized and tested against Plasmodium falciparum. Compounds with specific structural modifications demonstrated high antimalarial potency while maintaining low toxicity levels in HepG2 cell lines .
- Anticancer Efficacy : A series of thiazole-bearing compounds were evaluated for their cytotoxic effects on different cancer cell lines. Notably, compounds with para-substituted phenyl groups exhibited significant anti-Bcl-2 activity, suggesting a mechanism involving apoptosis induction in cancer cells .
- Antimicrobial Studies : Other derivatives were assessed for antibacterial activity against Staphylococcus epidermidis, showing comparable efficacy to standard antibiotics like norfloxacin. This suggests a potential for developing new antimicrobial agents from thiazole scaffolds .
Q & A
Q. What synthetic strategies are employed to prepare N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide?
The compound is typically synthesized via multi-step protocols:
- Thiazole Core Formation : React 4-methoxyphenyl thiourea with α-bromoacetophenone derivatives to form 4-(4-methoxyphenyl)thiazol-2-amine .
- N-Acylation : Treat the thiazol-2-amine with 2-(4-(methylsulfonyl)phenyl)acetyl chloride in the presence of NaH/THF or DMAP/DCM under ultrasonication to enhance reaction efficiency .
- Sulfonyl Group Introduction : Acetylation of sulfonamide intermediates (e.g., using acetic anhydride) can yield the methylsulfonyl moiety .
Q. Which spectroscopic methods are essential for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Confirms acetamide linkage and substituent positions (e.g., methoxy and methylsulfonyl groups) .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and sulfonyl (SO₂, ~1150–1300 cm⁻¹) stretches .
- HRMS : Validates molecular weight and purity (>95%) .
- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .
Q. What structural features are critical for its stability and reactivity?
- The thiazole ring’s electron-rich nature enhances nucleophilic reactivity at the 2-position.
- The methylsulfonyl group acts as a strong electron-withdrawing group, polarizing the acetamide carbonyl and influencing hydrogen-bonding interactions .
- Methoxy substituents on the phenyl ring contribute to solubility in polar solvents .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Catalyst Selection : DMAP accelerates acylation in DCM, while ultrasonication reduces reaction time .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of sulfonyl intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) removes by-products like unreacted amines or acetylated impurities .
Q. How to address contradictions between computational models and experimental data (e.g., NMR vs. crystallography)?
- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility not captured in static models .
- Hirshfeld Analysis : Quantifies intermolecular interactions (e.g., π-stacking vs. hydrogen bonding) observed in crystallography but absent in gas-phase DFT calculations .
- Solvent Correction : Apply COSMO-RS models to reconcile discrepancies in spectroscopic predictions caused by solvent interactions .
Q. What methodologies validate the compound’s potential as a kinase inhibitor?
- In Vitro Assays : Use ELISA-based kinase inhibition assays (e.g., measuring ATP competition) with IC₅₀ determination .
- Molecular Docking : Compare binding poses in kinase active sites (e.g., EGFR or JAK2) using AutoDock Vina or Schrödinger Suite .
- SAR Studies : Modify the methoxy group’s position or replace the methylsulfonyl with nitro groups to evaluate potency trends .
Q. How to design stability studies under physiological conditions?
- pH Stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC at 37°C .
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated oxidation of the thiazole or sulfonyl groups .
- Light Sensitivity : Conduct accelerated photodegradation studies under UV/visible light to identify degradants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
